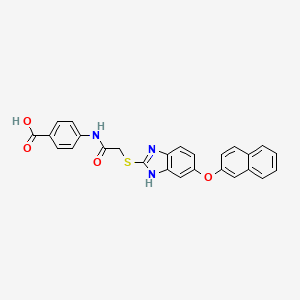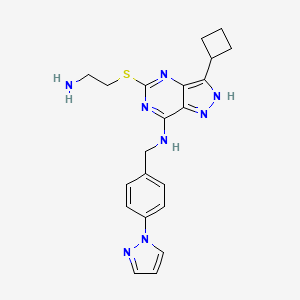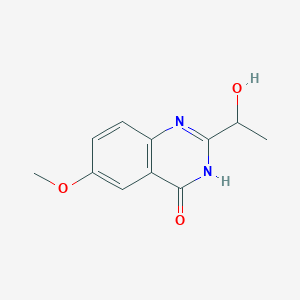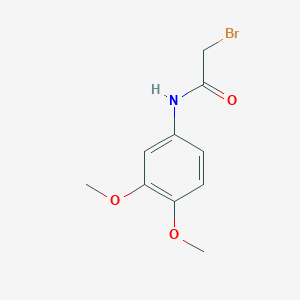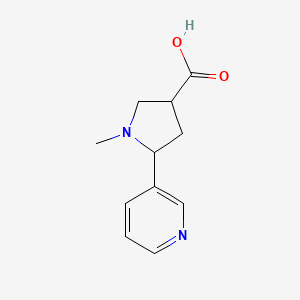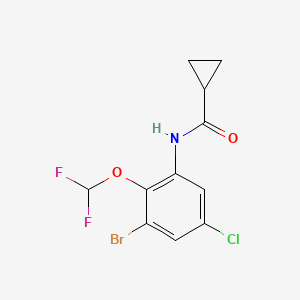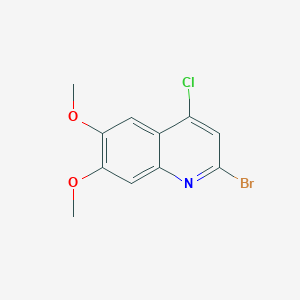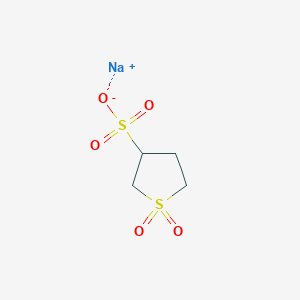
Sodium tetrahydrothiophene-3-sulfonate 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium tetrahydrothiophene-3-sulfonate 1,1-dioxide is an organosulfur compound with the molecular formula C4H7NaO4S2. It is a derivative of tetrahydrothiophene, where the sulfur atom is bonded to two oxygen atoms, forming a sulfone group. This compound is known for its stability and solubility in water, making it useful in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium tetrahydrothiophene-3-sulfonate 1,1-dioxide typically involves the oxidation of tetrahydrothiophene. Common oxidizing agents used include hydrogen peroxide, peracetic acid, and m-chloroperbenzoic acid. The reaction is carried out under controlled conditions to ensure complete oxidation of the sulfur atom to form the sulfone group.
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The process includes the initial oxidation of tetrahydrothiophene followed by neutralization with sodium hydroxide to form the sodium salt. The product is then purified through crystallization or distillation.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form sulfonic acids.
Reduction: It can be reduced back to tetrahydrothiophene under specific conditions using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfone group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracetic acid, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Tetrahydrothiophene.
Substitution: Corresponding substituted products depending on the nucleophile used.
科学的研究の応用
Sodium tetrahydrothiophene-3-sulfonate 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfone-containing compounds.
Biology: Investigated for its potential as a biological probe due to its stability and reactivity.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of polymers and as a solvent in various chemical processes.
作用機序
The mechanism of action of sodium tetrahydrothiophene-3-sulfonate 1,1-dioxide involves its ability to act as an electrophile due to the presence of the sulfone group. This allows it to participate in various chemical reactions, including nucleophilic substitution and oxidation-reduction processes. The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
Sulfolane (Tetrahydrothiophene 1,1-dioxide): A similar compound used as a solvent in the chemical industry.
Dimethyl sulfone: Another sulfone compound with similar chemical properties but different applications.
Uniqueness: Sodium tetrahydrothiophene-3-sulfonate 1,1-dioxide is unique due to its sodium salt form, which enhances its solubility in water and makes it suitable for specific applications where other sulfones may not be as effective.
特性
分子式 |
C4H7NaO5S2 |
|---|---|
分子量 |
222.2 g/mol |
IUPAC名 |
sodium;1,1-dioxothiolane-3-sulfonate |
InChI |
InChI=1S/C4H8O5S2.Na/c5-10(6)2-1-4(3-10)11(7,8)9;/h4H,1-3H2,(H,7,8,9);/q;+1/p-1 |
InChIキー |
XXCALQCZHWNHDO-UHFFFAOYSA-M |
正規SMILES |
C1CS(=O)(=O)CC1S(=O)(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(Diethylamino)methyl]phenylZinc bromide](/img/structure/B14889364.png)
![6-Azaspiro[4.5]decane-7,9-dione](/img/structure/B14889368.png)
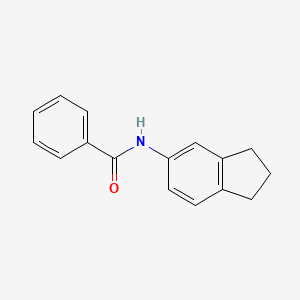
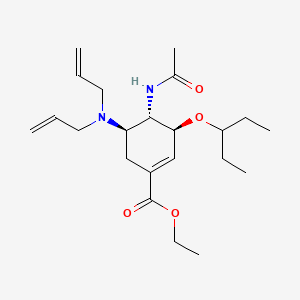
![3-[(3'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14889383.png)
